4-Methylphenyl methyl(nitroso)carbamate
Description
Contextualization within N-Nitrosamide and N-Nitrosocarbamate Chemistry
N-nitrosamides are a class of compounds characterized by a nitroso group (–N=O) attached to the nitrogen atom of an amide or a related functional group, such as a carbamate (B1207046). chemeo.com Therefore, N-nitrosocarbamates are a specific subclass of N-nitrosamides. chemeo.com These compounds are generally noted for their chemical reactivity and are often unstable. chemeo.com
The defining feature of N-nitrosamides, including 4-Methylphenyl methyl(nitroso)carbamate, is the presence of a carbonyl group adjacent to the nitrosated nitrogen. This structural feature significantly influences their chemical behavior, distinguishing them from the more widely studied N-nitrosamines, which lack this carbonyl group. banglajol.info The presence of the carbonyl group makes N-nitrosamides and N-nitrosocarbamates generally more chemically reactive and less metabolically stable than N-nitrosamines. chemeo.com
Historical Development and Key Research Milestones of Nitrosocarbamates
The study of N-nitroso compounds dates back to the mid-20th century, with initial research focusing on their carcinogenic properties. chemspider.com While much of the early work centered on N-nitrosamines due to their prevalence in certain foods and industrial processes, research into N-nitrosamides and N-nitrosocarbamates followed as chemists sought to understand the structure-activity relationships within this broader class of compounds.
A significant area of research has been the synthesis of N-nitrosocarbamates. Various methods have been developed, often involving the nitrosation of a corresponding carbamate precursor. For instance, reactions of alkyl N-arylcarbamates with nitrosylsulfuric acid have been employed to produce N-(C-nitrosoaryl)carbamates. researchgate.net However, the success of such reactions can be highly dependent on the specific substituents on the aromatic ring. researchgate.net For example, while methyl N-(o-tolyl)carbamate can be nitrosated under these conditions, the para-substituted analogue, methyl N-(p-tolyl)-carbamate, tends to undergo nitration instead. researchgate.net
The decomposition of N-nitrosocarbamates has also been a key area of investigation. These compounds are known to be unstable, and their decomposition pathways are of interest for understanding their reactivity and potential biological activity. The stability of N-nitrosocarbamates in aqueous solutions is often pH-dependent, with decomposition being more rapid at alkaline pH. nih.gov For example, N-nitroso-N-methylurethane, a related compound, shows a significant decrease in half-life as the pH increases from 6.0 to 9.0. nih.gov
Significance of the Nitrosocarbamate Functional Group in Organic Synthesis and Reaction Mechanism Studies
The nitrosocarbamate functional group is a versatile tool in organic synthesis and for studying reaction mechanisms. Due to their inherent reactivity, N-nitrosocarbamates can serve as precursors to various other functional groups and reactive intermediates.
One of the primary applications of N-nitrosamides in synthesis is their use in transamidation, esterification, and thioesterification reactions. researchgate.net The N-nitroso group can act as an activating group, facilitating the cleavage of the amide bond and allowing for the introduction of other nucleophiles. researchgate.net
The study of N-nitrosocarbamate decomposition mechanisms has provided valuable insights into fundamental chemical processes. The thermal and base-catalyzed decomposition of these compounds can proceed through different pathways, leading to a variety of products. core.ac.ukacs.org For instance, the thermal decomposition of some N-nitrosocarbamates is believed to proceed through a four-membered cyclic transition state. core.ac.uk The conformation of the N-nitrosocarbamate, specifically the relative orientation of the nitroso and carbonyl groups (s-E vs. s-Z isomers), can play a crucial role in determining its thermal stability and decomposition pathway. core.ac.uk
Below is a data table summarizing the properties of a related compound, N-nitroso-N-methylurethane, which provides some context for the potential characteristics of this compound.
| Property | Value for N-nitroso-N-methylurethane | Reference |
|---|---|---|
| Molecular Formula | C4H8N2O3 | nih.gov |
| Boiling Point | 62-64 °C at 12 mm Hg | nih.gov |
| Density | 1.133 g/cm³ at 20 °C | nih.gov |
| Stability | Unstable, sensitive to light and heat. Decomposition is pH-dependent. | nih.gov |
The following table outlines the pH-dependent stability of N-nitroso-N-methylurethane in aqueous solution at 20 °C.
| pH | Half-life (hours) | Reference |
|---|---|---|
| 6.0 | 120 | nih.gov |
| 7.0 | 80 | nih.gov |
| 8.0 | 17.5 | nih.gov |
| 9.0 | 0.9 | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
64470-43-5 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
(4-methylphenyl) N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C9H10N2O3/c1-7-3-5-8(6-4-7)14-9(12)11(2)10-13/h3-6H,1-2H3 |
InChI Key |
KKSSIVAZOPDHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)N(C)N=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylphenyl Methyl Nitroso Carbamate and Analogous Structures
General Principles of N-Nitrosocarbamate Synthesis
The introduction of a nitroso group into a carbamate (B1207046) is a critical transformation in the synthesis of N-nitrosocarbamates. This can be achieved through several established methods.
Nitrosation of Parent Carbamates
The most direct route to N-nitrosocarbamates is the nitrosation of the corresponding N-alkyl or N-aryl carbamate precursor. This reaction typically involves the use of a nitrosating agent that can deliver a nitrosonium ion (NO⁺) or a related electrophilic species to the nitrogen atom of the carbamate. Common nitrosating agents include:
Nitrous Acid (HONO): Often generated in situ from an alkali metal nitrite (B80452) (e.g., sodium nitrite) and a strong acid (e.g., hydrochloric acid), nitrous acid is a widely used nitrosating agent. The reaction is typically carried out at low temperatures to prevent the decomposition of the unstable nitrous acid.
Nitrosyl Halides (NOX): Compounds such as nitrosyl chloride (NOCl) and nitrosyl bromide (NOBr) are potent nitrosating agents that can be used in organic solvents.
Nitrosonium Salts: Salts like nitrosonium tetrafluoroborate (B81430) (NOBF₄) are powerful nitrosating agents, often employed when other methods are ineffective.
Dinitrogen Trioxide (N₂O₃) and Dinitrogen Tetroxide (N₂O₄): These oxides of nitrogen can also serve as nitrosating agents, particularly in non-aqueous media.
The choice of nitrosating agent and reaction conditions, such as solvent and temperature, is crucial for achieving high yields and minimizing side reactions. The reactivity of the carbamate precursor also plays a significant role; electron-donating groups on the aromatic ring can facilitate the electrophilic attack by the nitrosating agent.
Alternative Synthetic Routes to the Nitrosocarbamate Moiety
While direct nitrosation is the most common approach, alternative strategies for constructing the N-nitrosocarbamate functionality exist. One such method involves the reduction of N-nitrocarbamates. This two-step process begins with the nitration of the carbamate precursor to form an N-nitrocarbamate, which is then selectively reduced to the corresponding N-nitrosocarbamate. This approach can be advantageous in cases where direct nitrosation proves to be problematic or leads to low yields. researchgate.net
Synthesis of the 4-Methylphenyl Methylcarbamate Precursor
The synthesis of the carbamate precursor, 4-Methylphenyl methylcarbamate, is a critical first step. Several methods, including both traditional and more modern, environmentally benign approaches, can be employed.
Phosgene-Free and Catalytic Approaches
Due to the high toxicity of phosgene (B1210022) (COCl₂), a traditional reagent for carbamate synthesis, significant research has been dedicated to developing phosgene-free alternatives. These methods often rely on the use of less hazardous carbonyl sources and catalytic systems.
One common phosgene-free approach involves the reaction of an alcohol or phenol (B47542) with an isocyanate. In the case of 4-Methylphenyl methylcarbamate, this would involve the reaction of p-cresol (B1678582) with methyl isocyanate. This reaction is often facilitated by a base catalyst and proceeds with high atom economy.
Another important phosgene-free strategy is the use of dialkyl carbonates, such as dimethyl carbonate (DMC), as a carbonyl source. The reaction of p-cresol with DMC, often in the presence of a suitable catalyst, can produce the desired carbamate. Various catalytic systems, including base catalysts and transition metal complexes, have been developed to promote this transformation under relatively mild conditions.
Catalytic methods offer several advantages, including improved safety, reduced waste generation, and often higher selectivity. Research in this area continues to focus on the development of more efficient and recyclable catalysts for carbamate synthesis.
Aminolysis and Carbonylation Strategies
Aminolysis of chloroformates is a classical and widely used method for carbamate synthesis. To produce 4-Methylphenyl methylcarbamate via this route, p-tolyl chloroformate would be reacted with methylamine (B109427). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While effective, this method involves the use of a chloroformate, which is often prepared from phosgene.
Carbonylation reactions provide another avenue to carbamates. These methods involve the introduction of a carbonyl group using carbon monoxide (CO) or a CO surrogate. For instance, the palladium-catalyzed carbonylation of an aromatic halide in the presence of an alcohol and an amine can lead to the formation of a carbamate. While versatile, these methods often require specialized equipment to handle gaseous carbon monoxide and may involve complex catalytic systems.
Optimization of Reaction Conditions and Yields in Nitrosocarbamate Synthesis
Achieving high yields and purity in the synthesis of N-nitrosocarbamates requires careful optimization of several reaction parameters.
Key factors that influence the outcome of the nitrosation reaction include:
Choice of Nitrosating Agent: The reactivity of the nitrosating agent should be matched to the reactivity of the carbamate substrate. Milder agents may be suitable for highly reactive carbamates, while more potent agents may be necessary for less reactive substrates.
Reaction Temperature: Nitrosation reactions are often exothermic and are typically carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate, minimize side reactions, and prevent the decomposition of the nitrosating agent and the product.
Solvent: The choice of solvent can significantly impact the solubility of the reactants and the stability of the intermediates. Common solvents for nitrosation include water, dichloromethane, and acetic acid.
pH: For reactions involving nitrous acid, the pH of the reaction medium is a critical parameter. Acidic conditions are necessary to generate the active nitrosating species, but excessively low pH can lead to the degradation of the product. nih.gov
Stoichiometry of Reactants: The molar ratio of the carbamate to the nitrosating agent should be carefully controlled to ensure complete conversion of the starting material while avoiding the formation of byproducts from over-nitrosation.
Reaction Time: The reaction time needs to be optimized to ensure the reaction goes to completion without allowing for the degradation of the desired N-nitrosocarbamate product.
By systematically varying these parameters, it is possible to identify the optimal conditions that maximize the yield and purity of the final product.
Below is an interactive table summarizing the influence of various parameters on the synthesis of N-nitrosocarbamates:
| Parameter | Effect on Yield and Purity | General Recommendations |
| Nitrosating Agent | The reactivity of the agent directly impacts the reaction rate and selectivity. | Select based on the reactivity of the carbamate. Start with milder agents like NaNO₂/HCl. |
| Temperature | Lower temperatures generally favor higher yields and purity by minimizing side reactions and decomposition. | Maintain low temperatures, typically between 0 °C and 5 °C. |
| Solvent | Affects solubility of reactants and stability of intermediates. | Choose a solvent in which both the carbamate and the nitrosating agent are reasonably soluble. |
| pH | Crucial for in situ generation of nitrous acid. Optimal pH is required for efficient nitrosation. nih.gov | Maintain acidic conditions, but avoid excessively low pH to prevent product degradation. nih.gov |
| Reactant Stoichiometry | An excess of the nitrosating agent can lead to byproducts. | Use a slight excess of the nitrosating agent to ensure complete conversion of the carbamate. |
| Reaction Time | Sufficient time is needed for completion, but prolonged times can lead to product degradation. | Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal time. |
Regioselectivity and Stereoselectivity in Nitrosocarbamate Formation
The formation of N-nitrosocarbamates from unsymmetrical N,N-disubstituted carbamates, such as the precursor to 4-Methylphenyl methyl(nitroso)carbamate (N-methyl-N-(p-tolyl)carbamate), introduces questions of regioselectivity. Furthermore, if the carbamate contains a stereocenter, the stereochemical outcome of the nitrosation reaction becomes a critical consideration. The principles of regioselectivity and stereoselectivity are governed by a combination of electronic and steric factors, which dictate the site and orientation of the electrophilic attack by the nitrosating agent.
The N-nitrosation of a carbamate involves the electrophilic attack of a nitrosating agent (e.g., nitrous acid, nitrosonium ion) on the lone pair of electrons of the nitrogen atom. In an unsymmetrical carbamate like N-methyl-N-(p-tolyl)carbamate, there are two potential nitrogen atoms for this attack. However, the carbamate functionality involves a single nitrogen atom bonded to a carbonyl group, an alkyl group (methyl), and an aryl group (p-tolyl). The key question of regioselectivity, in this context, pertains to the factors that favor the formation of the N-nitroso product over potential side reactions, such as C-nitrosation on the aromatic ring.
The nitrogen atom of the carbamate is the primary site of nitrosation due to its higher nucleophilicity compared to the carbon atoms of the aromatic ring. The lone pair of electrons on the nitrogen is delocalized into both the carbonyl group and the aromatic ring, which reduces its nucleophilicity compared to a simple secondary amine. However, it remains sufficiently nucleophilic to react with potent nitrosating agents.
The electronic properties of the substituents on the nitrogen atom play a crucial role in modulating its reactivity. In N-methyl-N-(p-tolyl)carbamate, the nitrogen is attached to an electron-donating methyl group (via induction) and a p-tolyl group, which is also electron-donating (via induction and hyperconjugation). These electron-donating groups increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and facilitating the attack by the electrophilic nitrosating species.
Competition between N-nitrosation and C-nitrosation on the aromatic ring is a potential consideration. C-nitrosation is an electrophilic aromatic substitution reaction. The carbamate group is an ortho-, para-directing group, meaning it activates these positions towards electrophilic attack. However, N-nitrosation is generally a much faster process than C-nitrosation for secondary amines and related compounds under typical nitrosating conditions. Therefore, the formation of this compound is expected to be highly regioselective for the nitrogen atom.
The table below summarizes the key electronic effects influencing the reactivity of the nitrogen atom in N-methyl-N-(p-tolyl)carbamate towards nitrosation.
| Substituent | Electronic Effect | Influence on Nitrogen Nucleophilicity |
|---|---|---|
| Methyl Group | Inductive Effect (+I) | Increases electron density |
| p-Tolyl Group | Inductive Effect (+I) and Hyperconjugation | Increases electron density |
| Carbonyl Group | Resonance Effect (-R) | Decreases electron density through delocalization |
The concept of stereoselectivity in the formation of nitrosocarbamates becomes relevant when the carbamate molecule possesses one or more chiral centers. The introduction of a nitroso group onto the nitrogen atom of a chiral carbamate can potentially lead to the formation of diastereomers if the nitrogen atom becomes a new stereocenter or if the existing chirality influences the conformation of the molecule during the reaction.
If the nitrogen atom in the resulting N-nitrosocarbamate is planar or rapidly inverting, no new stereocenter is formed, and the stereoselectivity is not a concern at the nitrogen atom itself. However, the presence of a nearby chiral center can influence the reaction rate and potentially the product distribution if there are multiple reactive sites.
In the case of a carbamate with a chiral center in the alkyl or aryl substituent, the stereoselectivity of the N-nitrosation reaction would depend on the degree of stereochemical control exerted by this center on the approaching nitrosating agent. This control can be manifested through several mechanisms:
Steric Hindrance: The chiral center and its substituents can sterically hinder one face of the molecule, leading to a preferred trajectory for the incoming electrophile. This is known as substrate-controlled diastereoselectivity.
Conformational Control: The chiral center can lock the molecule into a preferred conformation, which in turn exposes one face of the nitrogen atom to the nitrosating agent more than the other.
Electronic Effects: The chiral center can induce an asymmetric electronic distribution in the molecule, which might favor attack from one side.
For example, consider an analogous structure where the methyl group on the nitrogen is replaced by a chiral alkyl group. The asymmetric environment created by this chiral group could, in principle, lead to a diastereomeric excess of one rotamer of the N-nitroso product, assuming that rotation around the N-N bond is restricted.
Detailed research findings on the stereoselectivity of N-nitrosation for carbamates are not extensively documented in the literature. However, based on general principles of asymmetric synthesis, it can be postulated that the degree of stereoselectivity would be influenced by the nature of the chiral auxiliary (the chiral part of the carbamate), the reaction conditions (temperature, solvent, nature of the nitrosating agent), and the proximity of the chiral center to the reacting nitrogen atom.
The following table outlines the factors that would generally influence the stereoselectivity in the formation of a chiral nitrosocarbamate.
| Factor | Influence on Stereoselectivity |
|---|---|
| Nature of Chiral Auxiliary | Steric bulk and electronic properties of the substituents on the chiral center. |
| Reaction Temperature | Lower temperatures generally lead to higher stereoselectivity. |
| Solvent | The polarity and coordinating ability of the solvent can influence the transition state geometry. |
| Nitrosating Agent | The size and nature of the electrophilic species can affect the steric interactions in the transition state. |
| Proximity of Chiral Center | Closer proximity of the chiral center to the nitrogen atom generally results in greater stereochemical induction. |
Chemical Reactivity and Mechanistic Pathways of 4 Methylphenyl Methyl Nitroso Carbamate
Decomposition Mechanisms
The decomposition of 4-Methylphenyl methyl(nitroso)carbamate can be initiated by thermal, photochemical, or hydrolytic means, each proceeding through distinct mechanistic pathways and generating a variety of reactive intermediates.
Thermal Degradation Pathways
N-nitroso compounds are generally characterized by their thermal instability. The thermal decomposition of N-nitroso-pendimethalin, for instance, can commence at approximately 120°C, with the rate of decomposition increasing exponentially with temperature. google.com For this compound, thermal degradation is expected to proceed through one of two primary pathways common to carbamates.
The first pathway involves the cleavage of the carbamate (B1207046) linkage to yield an isocyanate and an alcohol. In a process analogous to the decomposition of other carbamates, this compound would be expected to decompose into p-tolyl isocyanate and methanol. mdpi.com The general reaction for carbamate thermolysis is:
R-NH-CO-OR' → R-N=C=O + R'-OH
A second potential pathway, observed in the pyrolysis of compounds like ethyl N-methyl-N-phenylcarbamate, involves a unimolecular elimination reaction. This results in the formation of an amine, carbon dioxide, and an alkene. researchgate.net For this compound, this would lead to N-nitroso-N-methyl-p-toluidine, carbon dioxide, and other degradation products. The stability of the N-nitroso group itself is a critical factor, and upon heating, it can lead to the release of nitrogen oxides. nih.gov
Table 1: Potential Thermal Decomposition Products and Pathways
| Pathway | Reactant | Key Intermediates/Products | Conditions |
| Carbamate Cleavage | This compound | p-Tolyl isocyanate, Methanol | Elevated temperatures (e.g., >120°C) |
| Elimination Reaction | This compound | N-nitroso-N-methyl-p-toluidine, Carbon Dioxide | High temperatures (e.g., 329-380°C) |
| N-Nitroso Group Decomposition | This compound | Nitrogen oxides, various organic fragments | Heating to decomposition |
Photochemical Decomposition Processes
N-nitrosocarbamates are known to be sensitive to light. For example, N-nitroso-N-methylurethane is unstable and undergoes photochemical decomposition. nih.gov While specific photoproducts for this compound are not extensively detailed in the literature, the photolysis of N-nitroso compounds typically involves the homolytic cleavage of the N-N bond. This process generates a nitric oxide radical (•NO) and an aminyl radical (R₂N•). The subsequent reactions of these radical species can lead to a complex mixture of products.
Hydrolytic Cleavage Mechanisms
The stability of N-nitrosocarbamates in aqueous solutions is highly dependent on pH. nih.gov The hydrolysis of carbamates can proceed through different mechanisms, often catalyzed by acid or base. In alkaline conditions, the hydrolysis of N-methylcarbamates can occur via an elimination-conjugate base (E1cB) mechanism, which involves the formation of an isocyanate intermediate. rsc.org
For this compound, base-catalyzed hydrolysis would likely involve the initial abstraction of the proton from the nitrogen atom, followed by the elimination of the p-methylphenoxide leaving group to form methyl isocyanate. The isocyanate would then be rapidly hydrolyzed to methylamine (B109427) and carbon dioxide. The stability of N-nitroso-N-methylurethane, a related compound, decreases significantly as the pH increases, with reported half-lives of 120 hours at pH 6.0 and only 0.9 hours at pH 9.0 at 20°C. nih.gov
Spontaneous and buffer-catalyzed hydrolysis are also possible, proceeding through nucleophilic attack of water or a general base at the carbonyl carbon, forming a tetrahedral intermediate. rsc.org
Generation and Fate of Reactive Intermediates (e.g., Diazonium Ions, Carbenium Ions, Isocyanates)
The decomposition of N-nitrosamides, a class of compounds that includes N-nitrosocarbamates, is a known route for the generation of highly reactive electrophilic species. wikipedia.org In aqueous environments, N-nitroso-ureas, which are structurally similar, spontaneously decompose to produce diazonium or carbenium ions. wikipedia.org This process is initiated by the formation of a diazohydroxide, which then rearranges to a diazonium ion. The subsequent loss of nitrogen gas (N₂) from the diazonium ion generates a highly reactive carbenium ion. wikipedia.org
In the case of this compound, a similar pathway could lead to the formation of the 4-methylbenzenediazonium (B1208422) ion, which is relatively stable due to resonance delocalization of the positive charge onto the aromatic ring. lkouniv.ac.in This diazonium ion can then undergo various reactions:
Substitution: The -N₂⁺ group can be replaced by a variety of nucleophiles, such as -OH (forming p-cresol) or halides. chemguide.co.uk
Coupling: It can react with activated aromatic rings to form azo compounds. chemguide.co.uk
The loss of N₂ from the diazonium ion would generate the p-methylphenyl cation (a carbenium ion), which would rapidly react with any available nucleophile.
Isocyanates, generated via thermal or hydrolytic decomposition of the carbamate moiety, are also key reactive intermediates. Their fate includes reaction with water to form amines and carbon dioxide, or reaction with alcohols to form new carbamates.
Nucleophilic and Electrophilic Reactions of the Nitrosocarbamate Anion
Deprotonation of this compound at the nitrogen atom yields the corresponding nitrosocarbamate anion. This anion is an ambident nucleophile, meaning it has two potential nucleophilic centers: the nitrogen atom and the oxygen atom of the nitroso group.
N-Alkylation and O-Alkylation Regioselectivity
The reaction of the nitrosocarbamate anion with an electrophile, such as an alkyl halide, can result in either N-alkylation or O-alkylation. The regioselectivity of this reaction is influenced by several factors. udayton.edu
Charge Distribution: The distribution of negative charge within the anion plays a significant role.
Nature of the Electrophile: The "hardness" or "softness" of the alkylating agent can direct the reaction to either the nitrogen or oxygen atom, in accordance with Hard and Soft Acids and Bases (HSAB) theory. Hard electrophiles tend to favor reaction at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom. researchgate.net
Steric Effects: The size of the electrophile and the steric hindrance around the nucleophilic centers of the anion can influence the site of attack. udayton.edu
Thermodynamic vs. Kinetic Control: Under thermodynamically controlled conditions, alkylation of simple carbamates has been shown to occur on the nitrogen atom. rsc.org
Theoretical studies on secondary N-nitrosocarbamate anions indicate that O-alkylation occurs almost exclusively on the E-isomer of the anion. udayton.edu Although the Z-isomers have lower activation barriers for O-alkylation, they are thermodynamically less stable. udayton.edu
Table 2: Factors Influencing Regioselectivity of Nitrosocarbamate Anion Alkylation
| Factor | Influence on N-Alkylation | Influence on O-Alkylation | Reference |
| Electrophile | Favored by "soft" alkylating agents (e.g., methyl iodide) | Favored by "hard" alkylating agents (e.g., methyl triflate) | researchgate.net |
| Steric Hindrance | Decreased with bulky electrophiles or substituents on the anion | May be favored with bulky substituents on the anion | udayton.edu |
| Anion Geometry | - | Occurs preferentially on the E-isomer | udayton.edu |
| Reaction Control | Favored under thermodynamic control | May be favored under kinetic control with certain electrophiles | rsc.org |
Influence of Steric and Electronic Factors on Alkylation Reactions
N-nitrosocarbamates, like this compound, are not typically substrates for alkylation reactions. Instead, they are known to act as alkylating agents upon decomposition. The compound itself is a precursor to a reactive methylating species. The decomposition is initiated by nucleophilic attack (e.g., by hydroxide (B78521) ions or water) at the carbonyl carbon, leading to the formation of an unstable intermediate, which then fragments to generate a methyldiazonium ion (CH₃N₂⁺) or a related species. This potent electrophile is responsible for the methylation of various nucleophiles.
The rate and efficiency of this process are governed by both steric and electronic factors within the N-nitrosocarbamate molecule.
Electronic Factors: The electronic nature of the acyl group significantly influences the reactivity. Electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This, in turn, facilitates the decomposition and formation of the alkylating agent. Conversely, electron-donating groups, such as the 4-methyl group in this compound, decrease the electrophilicity of the carbonyl carbon. This donation of electron density slightly retards the initial nucleophilic attack, thereby reducing the rate of decomposition and subsequent alkylation compared to analogues with electron-withdrawing groups.
Steric Factors: Steric hindrance around the N-nitroso moiety can affect the reaction pathways. While the methyl group on the nitrogen in this compound offers minimal steric bulk, larger N-alkyl groups can hinder the approach of nucleophiles and may influence the conformational preferences of the molecule, thereby affecting the decomposition rate. nih.govnih.gov Increased steric bulk around the carbonyl group would similarly be expected to slow down the initial nucleophilic attack that leads to the release of the alkylating agent. nih.gov
The table below illustrates the conceptual effect of substituents on the rate of decomposition for a generic aryl N-methyl-N-nitrosocarbamate, which serves as the rate-determining step for alkylation.
| Aryl Substituent (X) in X-C₆H₄-O-C(O)N(CH₃)NO | Electronic Effect | Relative Rate of Decomposition (Conceptual) |
|---|---|---|
| 4-Nitro (NO₂) | Strongly Electron-Withdrawing | Fastest |
| 4-Chloro (Cl) | Electron-Withdrawing | Fast |
| Hydrogen (H) | Neutral (Reference) | Moderate |
| 4-Methyl (CH₃) | Electron-Donating | Slow |
| 4-Methoxy (OCH₃) | Strongly Electron-Donating | Slowest |
Nitroso Group Transfer Reactions
This compound can participate in transnitrosation, or nitroso group transfer reactions, where the nitroso (NO) group is transferred to a suitable nucleophile, such as an amine or a thiol. conicet.gov.ar This reaction is characteristic of N-nitroso compounds and typically proceeds via a nucleophilic attack on the nitrogen atom of the nitroso group. nih.gov
The mechanism involves the direct attack of a nucleophile (Nu:) on the electrophilic nitroso nitrogen. The carbamate moiety acts as a leaving group. The reaction is generally facilitated by electron-withdrawing groups on the leaving group, as they stabilize the resulting anion.
R₂NH + (4-CH₃C₆H₄O)C(O)N(CH₃)NO → (4-CH₃C₆H₄O)C(O)N(CH₃)⁻ + R₂N-NO + H⁺
The rate of nitroso group transfer is highly dependent on the nucleophilicity of the acceptor molecule and the stability of the leaving group. Studies on related N-nitrososulfonamides have shown that the reaction rates correlate with the basicity of the nucleophilic amine. nih.gov Thiolate ions are particularly potent nucleophiles for this transformation. conicet.gov.ar The presence of the electron-donating 4-methyl group on the phenyl ring makes the aryloxycarbamate a slightly less effective leaving group compared to an unsubstituted or nitro-substituted analogue, which would likely result in a slower rate of nitroso transfer.
The following table presents representative Brønsted-type data for nitroso transfer from N-nitrososulfonamides to amines, illustrating the relationship between nucleophile basicity and reaction rate, a principle that also applies to N-nitrosocarbamates.
| Nucleophile (Amine) | pKa of Conjugate Acid | Relative Rate Constant (ktr) |
|---|---|---|
| Morpholine | 8.33 | 1.0 |
| Piperazine | 9.82 | 15.8 |
| Piperidine | 11.12 | 199.5 |
Data is illustrative and based on trends observed for related N-nitroso compounds. nih.gov
Cleavage Reactions Leading to Alkanediazotates
A significant reaction pathway for N-alkyl-N-nitrosocarbamates is their cleavage under basic or nucleophilic conditions to yield alkanediazotates. For this compound, this involves the formation of methanediazotate. This reaction is mechanistically related to the decomposition that leads to alkylating species.
The process is initiated by a nucleophilic attack at the carbonyl carbon. This is followed by the elimination of the aryloxy group (p-cresolate) and subsequent rearrangement and cleavage to release the alkanediazotate anion (CH₃-N=N-O⁻).
(4-CH₃C₆H₄O)C(O)N(CH₃)NO + OH⁻ → [Intermediate Complex] → 4-CH₃C₆H₄O⁻ + [C(O)N(CH₃)NO]⁻ + H₂O → CO₂ + CH₃N₂O⁻
Alkanediazotates exist as (E) and (Z) geometric isomers. These species are precursors to alkanediazohydroxides, which are considered the ultimate active alkylating species for many carcinogenic N-nitroso compounds. nih.gov The formation of methanediazotate from this compound is therefore a critical step in its potential biological activity. The stability and subsequent reactions of the diazotate are key to the nature of the resulting alkylating agent. nih.gov
Influence of Aromatic Substituent Effects on Reactivity (e.g., the 4-Methylphenyl Group)
The 4-methyl group is an electron-donating group (EDG) primarily through hyperconjugation and a weak inductive effect. Its Hammett substituent constant (σₚ) is negative (typically around -0.17), signifying its electron-donating nature. msudenver.edu
This electronic effect influences the key reaction pathways:
Nitroso Group Transfer: In this reaction, the aryloxycarbamate portion of the molecule functions as a leaving group. The stability of the leaving group anion is crucial for the reaction rate. The electron-donating 4-methyl group destabilizes the resulting phenoxide anion, making it a poorer leaving group compared to an unsubstituted phenoxide. Consequently, the 4-methyl group is expected to decrease the rate of nitroso group transfer.
The table below summarizes the expected influence of the 4-methyl group on the reactivity of the molecule in its primary reaction pathways, based on its Hammett constant.
| Reaction Pathway | Rate-Influencing Step | Sign of Reaction Constant (ρ) | Effect of 4-Methyl Group (σp = -0.17) | Predicted Relative Rate |
|---|---|---|---|---|
| Alkylation / Cleavage | Nucleophilic attack on C=O | Positive (+) | Electron-donating, disfavors reaction | Decreased |
| Nitroso Group Transfer | Departure of leaving group | Positive (+) | Destabilizes leaving group anion | Decreased |
Computational and Theoretical Investigations of 4 Methylphenyl Methyl Nitroso Carbamate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. For 4-Methylphenyl methyl(nitroso)carbamate, DFT studies are instrumental in understanding its fundamental chemical characteristics.
DFT calculations can predict the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations involve optimizing the molecular geometry to find the lowest energy conformation. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), can also be determined. These orbitals are crucial in predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
An electrostatic potential map can also be generated to visualize the electron distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are potential sites for chemical reactions nih.gov.
Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.21 Å |
| N-N Bond Length | ~1.35 Å |
| N=O Bond Length | ~1.22 Å |
| C-N-C Bond Angle | ~118° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be obtained from specific DFT calculations.
Molecules can exist in different spatial arrangements known as conformations, which arise from the rotation around single bonds. DFT calculations can be used to explore the potential energy surface of this compound and identify its various stable conformers (local minima on the energy landscape) and the transition states that connect them. By calculating the relative energies of these conformers, it is possible to determine the most stable conformation and the energy barriers to rotation around specific bonds, such as the N-N bond or the bonds connecting the carbamate (B1207046) group to the phenyl ring. This information is critical for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
DFT is a valuable tool for studying chemical reactions. It can be used to locate the transition state (the highest energy point along the reaction coordinate) for a particular chemical process. By characterizing the transition state, researchers can calculate the activation energy, which is a key factor in determining the reaction rate. For this compound, DFT could be used to investigate various reaction pathways, such as its thermal decomposition or its reactions with other chemical species. For instance, the transfer of the nitroso group is a known reaction for related compounds and could be modeled using DFT researchgate.netnih.gov. The calculations would provide a detailed, step-by-step mechanism of the reaction, including the structures of any intermediates and transition states.
Quantum Chemical Calculations of Charge Distribution and Nucleophilicity
Quantum chemical calculations, including methods like DFT, can provide detailed information about the distribution of electric charge within the this compound molecule. Techniques such as Natural Bond Orbital (NBO) analysis or Hirshfeld population analysis can be used to assign partial charges to each atom. This information is crucial for understanding the molecule's polarity and its intermolecular interactions.
The nucleophilicity of different atoms or functional groups within the molecule can also be assessed. Nucleophilicity is a measure of a chemical species' ability to donate electrons to form a new chemical bond. Theoretical descriptors related to nucleophilicity, such as the energies of the HOMO and LUMO and the Fukui functions, can be calculated to predict the most likely sites for nucleophilic attack. For example, in carbamates, the oxygen and nitrogen atoms of the carbamate group are potential nucleophilic centers.
Table 2: Hypothetical Atomic Charges in this compound Calculated by Quantum Chemical Methods
| Atom | Hypothetical Partial Charge (e) |
|---|---|
| Carbonyl Carbon (C=O) | +0.5 |
| Carbonyl Oxygen (C=O) | -0.6 |
| Carbamate Nitrogen | -0.4 |
| Nitroso Nitrogen (N=O) | +0.3 |
Note: These values are for illustrative purposes to show the expected charge distribution in the carbamate and nitroso groups.
Theoretical Insights into Thermal Stability and Decomposition Kinetics
Theoretical methods can be employed to study the thermal stability of this compound and the kinetics of its decomposition. The thermal decomposition of carbamates is a known process that can proceed through various pathways researchgate.net. DFT calculations can be used to model these decomposition reactions, identify the most likely mechanisms, and calculate the activation energies associated with each step.
Advanced Chemical Applications and Derivatization Strategies for 4 Methylphenyl Methyl Nitroso Carbamate
Role as Synthetic Intermediates in Organic Transformations
4-Methylphenyl methyl(nitroso)carbamate is a valuable intermediate in a variety of organic transformations due to the inherent reactivity of the N-nitrosocarbamate functional group. This group can act as an electrophile and is susceptible to nucleophilic attack, making it a key player in the construction of new chemical bonds.
Precursors for N-Alkyl-N-nitrosoureas
One of the most significant applications of this compound is its role as a precursor for the synthesis of N-Alkyl-N-nitrosoureas. acs.org N-nitrosoureas are an important class of compounds, with many derivatives exhibiting significant biological activity. The reaction involves the treatment of the nitrosocarbamate with a primary or secondary amine. The amine attacks the carbonyl carbon of the carbamate (B1207046), leading to the displacement of the 4-methylphenoxide leaving group and the formation of the corresponding N-nitrosourea.
The use of "activated" N-nitrosocarbamates, where the aryl group is substituted with electron-withdrawing groups, can enhance the reactivity of the compound and lead to higher yields of the desired N-nitrosourea. acs.org This method offers a regioselective route to N-nitrosoureas, which is crucial for the synthesis of structurally complex and biologically active molecules. acs.org
| N-Nitrosocarbamate Precursor | Amine | Resulting N-Nitrosourea | Yield (%) |
|---|---|---|---|
| p-Nitrophenyl N-(2-chloroethyl)-N-nitrosocarbamate | Cyclohexylamine | N'-(2-Chloroethyl)-N'-cyclohexyl-N-nitrosourea | 85 |
| p-Nitrophenyl N-(2-chloroethyl)-N-nitrosocarbamate | Morpholine | 4-(N-(2-Chloroethyl)-N-nitroso-carbamoyl)morpholine | 90 |
| 2,4-Dinitrophenyl N-(2-chloroethyl)-N-nitrosocarbamate | Aniline (B41778) | N'-(2-Chloroethyl)-N'-phenyl-N-nitrosourea | 92 |
Reagents in C-N and N-N Bond Formation Reactions
The electrophilic nature of the nitrosocarbamate group in this compound makes it a useful reagent for the formation of new carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds. researchgate.net While specific examples with this exact compound are not extensively documented, the general reactivity of N-nitrosamides, including nitrosocarbamates, supports this application. researchgate.net
In C-N bond formation, the nitrosocarbamate can react with various nucleophiles. For instance, reaction with organometallic reagents could potentially lead to the formation of N-methyl-N-aryl amides after subsequent rearrangement and loss of the nitroso group.
For N-N bond formation, the nitroso group itself can participate in reactions. For example, N-nitrosamides have been utilized in the synthesis of triazenes. The reaction of an N-nitrososulfonamide with an aryl amine, proceeding through a diazonium intermediate, is a known method for forming 1,3-diaryltriazenes. openmedicinalchemistryjournal.comresearchgate.net A similar reactivity pattern could be envisaged for this compound, where it could act as a source of a diazonium species under specific conditions, which can then be trapped by another amine to form a triazene.
Derivatization to Form Complex Organic Scaffolds and Heterocycles
The reactivity of this compound can be harnessed to construct more complex organic scaffolds and various heterocyclic systems. The presence of multiple reactive sites allows for diverse derivatization strategies.
The generation of reactive intermediates from N-nitrosamides, such as diazonium ions or arynes, provides a powerful tool for the synthesis of heterocycles. researchgate.net For instance, the in situ generation of an aryne from an N-nitrosamide has been shown to undergo cascade annulation with the N-alkyl-N-nitrosamide itself to form indazole scaffolds. researchgate.net While this specific intramolecular reaction may not be directly applicable to this compound due to the stability of the aryl group, the principle of generating a reactive intermediate that can be trapped intramolecularly or intermolecularly to form heterocycles is a key strategy.
Furthermore, the derivatization of the aryl ring of the precursor, 4-Methylphenyl methylcarbamate, followed by nitrosation, can introduce functional groups that can participate in cyclization reactions. For example, the introduction of a suitable ortho-substituent could allow for a subsequent intramolecular cyclization involving the nitrosocarbamate moiety or a derivative thereof.
| N-Nitrosamide Type | Reaction Type | Resulting Heterocycle |
|---|---|---|
| N-Alkyl-N-nitrosobenzamides | Aryne σ-insertion and C(sp³)–H bond functionalization | Indazoles |
| N-Ethyl-N-nitrosobenzamides | Barton nitrite (B80452) ester-type cyclization | Benzo[d] acs.orgwikipedia.orgoxazin-1-ones |
Strategies for Functional Group Transformations Facilitated by the Nitrosocarbamate Moiety
The nitrosocarbamate moiety can facilitate a range of functional group transformations. The nitroso group can be removed under reductive conditions to regenerate the parent carbamate, or it can be involved in rearrangements and eliminations to yield different functionalities.
The reduction of the nitroso group is a straightforward transformation. More interestingly, the N-nitrosamide group can be a precursor to diazoalkanes or diazonium ions, which are highly versatile intermediates in organic synthesis. unilag.edu.ng For example, the decomposition of certain N-nitrosamides is a known method for generating diazo compounds, which can then be used in cyclopropanations, insertions, and other reactions.
Furthermore, the entire nitrosocarbamate group can be considered a leaving group in certain reactions. For instance, after ortho-lithiation of the precursor carbamate and subsequent functionalization, the carbamate group can be hydrolyzed to a phenol (B47542). This sequence allows for the use of the carbamate as a traceless directing group.
Potential as Directed Metalation Group Precursors or Analogs
The carbamate group, particularly the O-aryl N,N-dialkylcarbamate, is a powerful directed metalation group (DMG) in organic synthesis. nih.govuwindsor.cacore.ac.ukbaranlab.orgorganic-chemistry.orgresearchgate.net This functionality allows for the regioselective deprotonation of the ortho-position of the aryl ring by a strong base, typically an organolithium reagent. The resulting lithiated species can then be trapped with a variety of electrophiles to introduce a wide range of substituents at the ortho-position.
The precursor to this compound, which is 4-Methylphenyl methylcarbamate, can be considered as a substrate for directed ortho-metalation. However, the presence of an N-H proton would likely lead to deprotonation at the nitrogen rather than the aromatic ring. Therefore, an N-alkylated carbamate, such as 4-Methylphenyl N,N-dimethylcarbamate, would be a more suitable precursor. Following ortho-functionalization of such a precursor, subsequent N-demethylation and nitrosation could, in principle, lead to a functionalized this compound derivative.
More directly, recent studies have shown that the N-nitroso group itself can act as a directing group in transition-metal-catalyzed C-H bond functionalizations. This opens up the exciting possibility that this compound could directly undergo ortho-functionalization under appropriate catalytic conditions. The N-nitroso group can coordinate to the metal center, bringing it in proximity to the ortho C-H bond and facilitating its activation. This would represent a more direct and atom-economical approach to the synthesis of ortho-functionalized derivatives of this compound.
| Relative Strength | Directed Metalation Group (DMG) |
|---|---|
| Strong | -OCONR₂ |
| Strong | -CONR₂ |
| Moderate | -OMe |
| Weak | -F |
Future Research Directions and Unexplored Chemical Avenues
Development of Green and Sustainable Synthetic Routes
The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 4-Methylphenyl methyl(nitroso)carbamate, future research should prioritize the development of green and sustainable synthetic routes that minimize waste, avoid hazardous reagents, and improve energy efficiency.
Traditional nitrosation methods often rely on harsh acidic conditions. For instance, the reaction of alkyl N-phenylcarbamates with nitrosylsulfuric acid in glacial acetic acid has been used to synthesize N-(C-nitrosoaryl)carbamates. However, this method has limitations; methyl N-(p-tolyl)carbamate, the direct precursor to the target compound, is known to undergo nitration rather than C-nitrosation under these conditions. researchgate.net This highlights the need for milder and more selective nitrosating agents.
A promising avenue is the exploration of reagents like tert-butyl nitrite (B80452) (TBN), which has been successfully employed for the synthesis of N-nitrosamines under solvent-free, metal-free, and acid-free conditions. schenautomacao.com.brrsc.org Adapting this methodology for the nitrosation of the carbamate (B1207046) precursor could offer a significantly greener pathway. Another sustainable approach involves the utilization of carbon dioxide (CO2) as a C1 building block, which has been demonstrated in the synthesis of various carbamates from amines, alcohols, and CO2. rsc.orgnih.gov Research into a one-pot synthesis starting from p-toluidine, methanol, and a suitable nitroso source, potentially catalyzed by basic catalysts, could represent a significant advancement. rsc.org
Table 1: Potential Green Synthetic Strategies for Aryl Nitrosocarbamates
| Strategy | Key Features | Potential Advantages |
| Alternative Nitrosating Agents | Use of reagents like tert-butyl nitrite (TBN). rsc.org | Avoids harsh acids, solvent-free conditions, easy product isolation. |
| CO2 as a C1 Building Block | Synthesis from amines, alcohols, and CO2. rsc.org | Utilizes a renewable feedstock, halogen-free route. |
| Biocatalysis | Employment of enzymes for carbamate formation or modification. nih.gov | High selectivity, mild reaction conditions, reduced environmental impact. |
| Photochemical Methods | Use of light to initiate nitrosation or related reactions. cardiff.ac.uk | Milder reaction conditions, high functional group tolerance. |
Exploration of Novel Reaction Pathways and Catalytic Transformations
The reactivity of this compound is largely unexplored. Future research should focus on elucidating its chemical behavior and harnessing its functional groups for novel transformations, particularly through the use of catalysis.
The nitroso group can serve as a versatile synthetic handle. Its reduction can provide access to the corresponding aminocarbamates, while condensation reactions with compounds like aniline (B41778) could yield carbamate derivatives of azobenzene. researchgate.net The development of selective catalytic systems for these transformations would be of significant interest. Furthermore, the base-catalyzed decomposition of nitrosocarbamates, as studied in cyclic systems, presents another reaction pathway to investigate. acs.org Understanding the mechanism of such decomposition could lead to controlled release applications or the generation of reactive intermediates.
The carbamate moiety itself is amenable to various catalytic transformations. For instance, nickel-catalyzed amination of aryl carbamates has been reported, offering a method for C-N bond formation. nih.gov Applying such a methodology to this compound could lead to the synthesis of novel polysubstituted aromatic compounds. Additionally, the kinetics and catalysis of isocyanate reactions, which are related to carbamate chemistry, have been studied and could provide insights into potential side reactions or further functionalization pathways. rsc.org
Table 2: Potential Novel Reactions and Catalytic Systems
| Reaction Type | Functional Group | Potential Catalytic System |
| Reduction of Nitroso Group | Nitroso | Catalytic hydrogenation (e.g., Pd/C, Pt/C). nih.gov |
| Condensation Reactions | Nitroso | Acid or base catalysis. researchgate.net |
| Decomposition | Nitrosocarbamate | Base-catalyzed pathways. acs.org |
| C-N Cross-Coupling | Carbamate | Nickel-catalyzed amination. nih.gov |
| Carbonylation Reactions | Aromatic Ring/Nitro Group | Group VIII transition metal catalysts. researchgate.net |
Application of Advanced Computational Modeling for Mechanistic Predictions
Computational chemistry offers powerful tools to predict the behavior of molecules and to guide experimental design. For this compound, advanced computational modeling can provide crucial insights into its structure, reactivity, and reaction mechanisms.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and to map out the potential energy surfaces of synthetic and decomposition pathways. Such studies can help to understand why the precursor, methyl N-(p-tolyl)carbamate, favors nitration over nitrosation under certain conditions and can aid in the design of reaction conditions that favor the desired product. Computational modeling has been used to elucidate the reaction pathways in palladium-catalyzed carbamate synthesis, demonstrating its utility in understanding complex catalytic cycles.
Furthermore, computational methods can be used to predict the regioselectivity of further functionalization reactions on the aromatic ring. Molecular dynamics simulations could be applied to study the conformational dynamics and stability of the molecule. nih.gov These computational approaches can accelerate the discovery of new reactions and optimize existing processes by providing a molecular-level understanding of the system's behavior.
Table 3: Computational Approaches and Their Applications
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Mechanistic studies of synthesis and decomposition. | Reaction barriers, transition state geometries, catalyst-substrate interactions. |
| Molecular Dynamics (MD) Simulations | Study of conformational stability and dynamics. nih.gov | Preferred conformations, solvent effects, intramolecular interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic or heterogeneous catalysis. | Active site interactions, prediction of catalyst performance. |
| Structure-Activity Relationship (SAR) Modeling | Prediction of biological or chemical properties. | Guidance for the design of derivatives with desired properties. |
Integration with Flow Chemistry and Automated Synthesis Paradigms
Flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, scalability, and control over reaction parameters. The synthesis and handling of nitroso compounds can be hazardous, making flow chemistry an ideal platform for future research on this compound.
The generation of nitrosating agents and subsequent nitrosation reactions can be performed in a continuous flow reactor, minimizing the accumulation of potentially unstable intermediates. schenautomacao.com.brnih.gov This approach has been successfully applied to the synthesis of N-nitrosamines, demonstrating improved safety and efficiency. schenautomacao.com.brnih.gov A continuous flow process for the synthesis of the target compound could involve the in-situ generation of a nitrosating species followed by its immediate reaction with the carbamate precursor in a microreactor. ewadirect.com
Furthermore, flow chemistry enables the telescoping of multiple reaction steps, which could be applied to a multi-step synthesis of this compound or its derivatives. nih.gov The integration of in-line analytical techniques would allow for real-time monitoring and optimization of the reaction conditions. The development of an automated flow synthesis platform would not only enhance safety and efficiency but also enable the rapid generation of a library of related compounds for further investigation.
Table 4: Advantages of Flow Chemistry for Nitrosocarbamate Synthesis
| Advantage | Description |
| Enhanced Safety | Minimizes the accumulation of hazardous intermediates and allows for better control of exothermic reactions. ewadirect.com |
| Improved Control | Precise control over reaction parameters such as temperature, pressure, and residence time. |
| Scalability | Straightforward scaling of production by extending the operation time or using parallel reactors. |
| Reaction Telescoping | Coupling of multiple reaction steps without intermediate workup, improving overall efficiency. nih.gov |
| Automation | Integration with automated systems for high-throughput screening and optimization. |
Q & A
Q. How is 4-Methylphenyl methyl(nitroso)carbamate synthesized and characterized in laboratory settings?
Methodological Answer: Synthesis typically involves nitrosation of the parent carbamate using nitrous acid (HONO) or alkyl nitrites under controlled acidic conditions. For structural analogs, spectral characterization includes:
- Infrared (IR) spectroscopy to identify nitroso (N=O) and carbamate (C=O) functional groups.
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and methyl group environments.
- Elemental analysis to validate purity and stoichiometry .
- X-ray crystallography (for crystalline derivatives) to resolve stereochemical ambiguities .
Q. What safety protocols are recommended for handling nitroso carbamates during experimental procedures?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .
- Waste Management: Segregate nitroso-containing waste for incineration or specialized treatment to prevent environmental release .
- Emergency Measures: For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation. Avoid inducing vomiting if ingested .
Q. What spectroscopic techniques are employed to confirm the structure of nitroso carbamate derivatives?
Methodological Answer:
- FT-IR Spectroscopy: Detect N=O stretches (~1500–1600 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .
- NMR Analysis: ¹H NMR identifies methyl group splitting patterns (e.g., singlet for N-methyl). ¹³C NMR distinguishes carbamate carbonyls (~155–160 ppm) .
- UV-Vis Spectroscopy: Monitor nitroso chromophores (λmax ~250–300 nm) for reaction monitoring .
Advanced Research Questions
Q. How does the nitroso group influence the kinetic behavior of this compound during hydrolysis?
Methodological Answer: Hydrolysis kinetics are pH-dependent and involve HNO release via nitroso group decomposition. Key steps:
- pH-Rate Profiling: Conduct hydrolysis at varying pH (2–12) and monitor via UV-Vis or HPLC.
- Mechanistic Probes: Use thiols (e.g., glutathione) to trap HNO intermediates, quantified via LC-MS .
- Competing Pathways: Assess nitrous oxide (N₂O) formation via gas chromatography as evidence of HNO dimerization .
Q. What computational methods are used to predict the reactivity of nitroso carbamates in cycloaddition reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition-state energies (B3LYP/6-31G* level) to predict regioselectivity (e.g., inverse-electron-demand Diels-Alder reactions) .
- Molecular Orbital (MO) Analysis: Evaluate HOMO-LUMO interactions to rationalize reactivity with electron-rich dienes .
- Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate solvent polarity impacts on reaction rates .
Q. How can structure-activity relationship (SAR) studies inform the mutagenic potential of nitroso carbamate derivatives?
Methodological Answer:
- Ames Test: Screen nitroso derivatives in Salmonella typhimurium strains (e.g., TA100) to assess frameshift/base-pair mutations .
- Comparative SAR: Correlate substituent effects (e.g., methyl vs. phenyl groups) with mutagenicity trends. Nitroso derivatives typically show higher genotoxicity than parent carbamates .
- In Silico Modeling: Use QSAR tools (e.g., TOPKAT) to predict carcinogenic potency based on nitroso group geometry .
Q. How to address contradictions in experimental data regarding the mutagenicity of nitroso carbamates across different model systems?
Methodological Answer:
- Species-Specific Metabolism: Compare metabolic activation pathways (e.g., cytochrome P450 isoforms in rats vs. humans) using liver microsome assays .
- Dose-Response Analysis: Evaluate threshold effects; low-dose nonlinearity may explain discrepancies in rodent vs. Drosophila models .
- Endpoint Validation: Cross-reference Ames test results with chromosomal aberration assays (e.g., micronucleus test) to confirm genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
